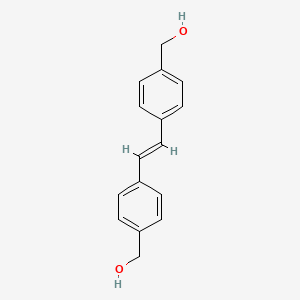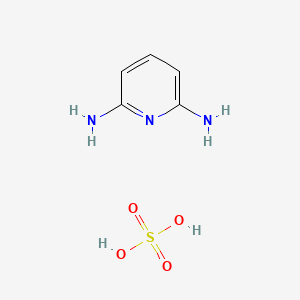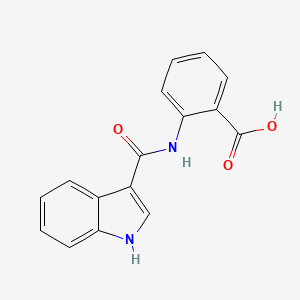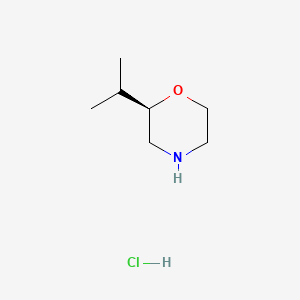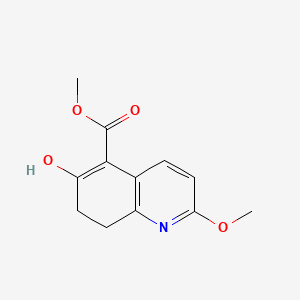
Adenosine5-diphosphate,monosodiumsaltdihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-diphosphate, monosodium salt dihydrate is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is formed by the hydrolysis of adenosine triphosphate (ATP) and is involved in various biochemical processes, including cellular respiration and metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-diphosphate, monosodium salt dihydrate can be synthesized through the enzymatic hydrolysis of ATP using adenosine triphosphatase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the conversion of ATP to adenosine 5’-diphosphate and inorganic phosphate .
Industrial Production Methods: Industrial production of adenosine 5’-diphosphate, monosodium salt dihydrate involves the fermentation of microbial cultures that overproduce ATP. The ATP is then enzymatically converted to adenosine 5’-diphosphate, which is subsequently purified and crystallized to obtain the monosodium salt dihydrate form .
化学反応の分析
Types of Reactions: Adenosine 5’-diphosphate, monosodium salt dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to adenosine monophosphate (AMP) and inorganic phosphate.
Phosphorylation: Conversion back to ATP in the presence of inorganic phosphate and energy.
Oxidation-Reduction: Involvement in redox reactions within the cell
Common Reagents and Conditions:
Hydrolysis: Water and adenosine triphosphatase.
Phosphorylation: Inorganic phosphate and energy sources such as light or chemical energy.
Oxidation-Reduction: Various cellular enzymes and cofactors
Major Products:
Hydrolysis: Adenosine monophosphate and inorganic phosphate.
Phosphorylation: Adenosine triphosphate.
Oxidation-Reduction: Various oxidized and reduced forms of cellular metabolites
科学的研究の応用
Adenosine 5’-diphosphate, monosodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Plays a role in cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism and platelet aggregation.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
作用機序
Adenosine 5’-diphosphate, monosodium salt dihydrate exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for ATP synthesis and is involved in the regulation of various metabolic pathways. The compound binds to specific receptors on cell surfaces, triggering intracellular signaling cascades that regulate energy metabolism, platelet aggregation, and other cellular functions .
類似化合物との比較
Adenosine 5’-triphosphate (ATP): Contains one additional phosphate group and is the primary energy carrier in cells.
Adenosine monophosphate (AMP): Contains one fewer phosphate group and is involved in energy transfer and signal transduction.
Guanosine 5’-triphosphate (GTP): Similar in structure to ATP but contains guanine instead of adenine
Uniqueness: Adenosine 5’-diphosphate, monosodium salt dihydrate is unique in its role as an intermediate in the ATP-ADP cycle, making it essential for cellular energy homeostasis. Its ability to participate in both energy production and consumption processes distinguishes it from other nucleotides .
特性
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSLCNIPXDTNA-MSQVLRTGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N5NaO12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
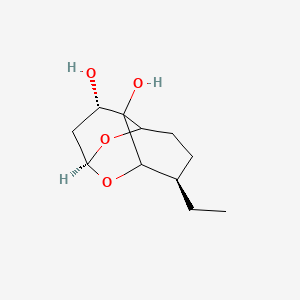

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
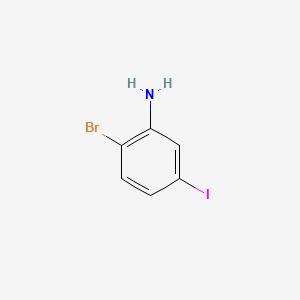
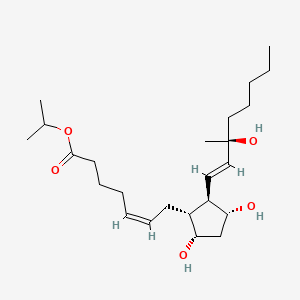
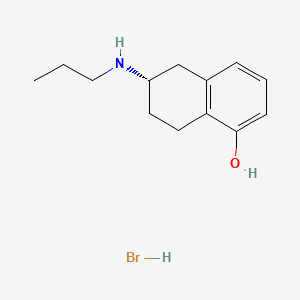
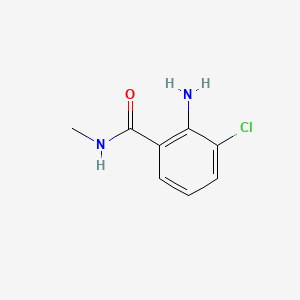
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
